molecular formula C12H12F2O4 B13861969 3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid

3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid

Cat. No.: B13861969
M. Wt: 258.22 g/mol
InChI Key: QMCKSTSOQYLEPJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid typically involves multiple steps. One common method starts with the preparation of 3-amino-4-difluoromethoxy-benzoic acid ethyl ester. This intermediate is then subjected to a series of reactions, including diazotization and esterification, to yield the final product . The reaction conditions often involve the use of strong acids like sulfuric acid and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclobutoxy group provides steric hindrance, affecting its reactivity and interactions with biological targets .

Properties

Molecular Formula

C12H12F2O4

Molecular Weight

258.22 g/mol

IUPAC Name

3-cyclobutyloxy-4-(difluoromethoxy)benzoic acid

InChI

InChI=1S/C12H12F2O4/c13-12(14)18-9-5-4-7(11(15)16)6-10(9)17-8-2-1-3-8/h4-6,8,12H,1-3H2,(H,15,16)

InChI Key

QMCKSTSOQYLEPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C=CC(=C2)C(=O)O)OC(F)F

Origin of Product

United States

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